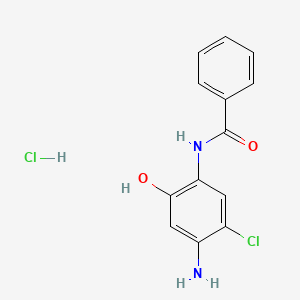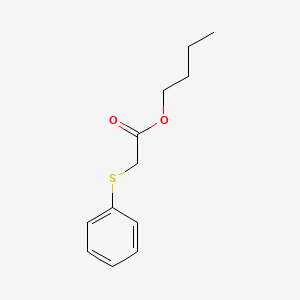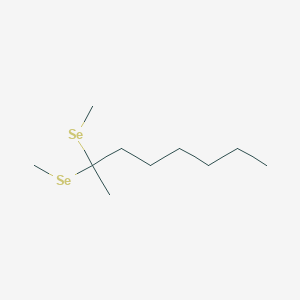![molecular formula C23H18N2O B14461036 1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL CAS No. 74586-19-9](/img/structure/B14461036.png)
1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL is a complex organic compound that features a combination of carbazole and naphthalene structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL typically involves the condensation of 9H-carbazole-9-ylamine with naphthalen-2-ol. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce various hydro derivatives.
Scientific Research Applications
1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol: This compound shares a similar carbazole structure and is used in similar applications.
2-(9H-Carbazol-9-yl)ethanol: Another related compound with a carbazole moiety, used in various chemical and biological studies.
Uniqueness: 1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL is unique due to its specific combination of carbazole and naphthalene structures, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
74586-19-9 |
|---|---|
Molecular Formula |
C23H18N2O |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-[(carbazol-9-ylamino)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C23H18N2O/c26-23-14-13-16-7-1-2-8-17(16)20(23)15-24-25-21-11-5-3-9-18(21)19-10-4-6-12-22(19)25/h1-14,24,26H,15H2 |
InChI Key |
SOARCUUGRPUICY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CNN3C4=CC=CC=C4C5=CC=CC=C53)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



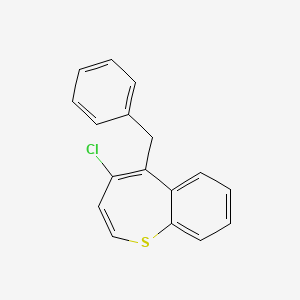

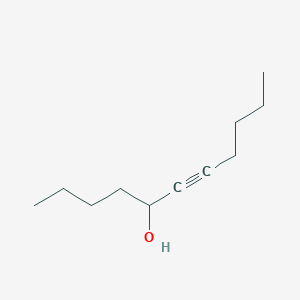
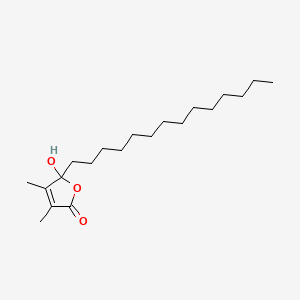
![4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide](/img/structure/B14460997.png)
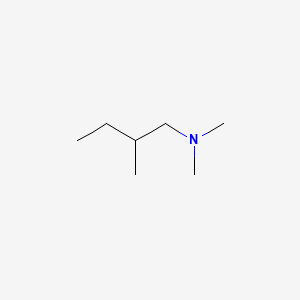
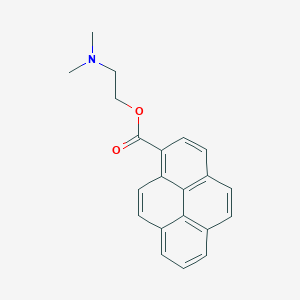
![Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate](/img/structure/B14461008.png)


